Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a pyrrolidine ring via a methanone bridge, with a chloropyrimidine substituent.
Mechanism of Action
Target of action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
Mode of action
The benzofuran moiety is a common structure in many biologically active compounds and could interact with various biological targets .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of action
Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, which can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate leaving group on the benzofuran core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation steps, and bases like potassium carbonate (K2CO3) for deprotonation steps, are commonly used .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohol derivatives.
Substitution: The chloropyrimidine group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanol.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties, particularly against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran core and have been used in the treatment of skin diseases.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione, which are used in various pharmaceutical applications.
Chloropyrimidine derivatives: Compounds like 5-chloropyrimidine-2-carboxylic acid, which are used in the synthesis of antiviral and anticancer agents.
Uniqueness
Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its combination of benzofuran, pyrrolidine, and chloropyrimidine moieties, which confer a distinct set of chemical and biological properties.
Biological Activity
Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that combines a benzofuran moiety with a pyrrolidine ring and a chloropyrimidine substituent. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that may contribute to its biological activity. The benzofuran core is known for its diverse pharmacological properties, while the chloropyrimidine and pyrrolidine components may enhance these activities.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study highlighted that benzofuran compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting strong antiproliferative effects against cancer cells .
Table 1: Anticancer Activity of Related Benzofuran Compounds
Compound Name | Cell Line Tested | IC50 (μM) |
---|---|---|
Compound 1 | SQ20B (Head and Neck) | 0.46 |
Compound 2 | MCF7 (Breast Cancer) | 1.136 |
Compound 3 | A549 (Lung Cancer) | 0.75 |
Antimicrobial Activity
Benzofuran derivatives, including the compound , have been studied for their antimicrobial properties. They have shown activity against resistant bacterial strains and mycobacteria, including Mycobacterium tuberculosis. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth .
Table 2: Antimicrobial Activity Data
Compound Name | Target Organism | MIC (μg/mL) |
---|---|---|
Compound A | M. tuberculosis | <0.60 |
Compound B | Staphylococcus aureus | 3.12 |
The biological activity of benzofuran derivatives is often attributed to their ability to interfere with critical cellular processes. For anticancer activity, these compounds may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation . In antimicrobial applications, they may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis .
Case Studies
- Anticancer Study : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the benzofuran core significantly enhanced cytotoxicity, particularly when halogens were present at strategic positions .
- Antimicrobial Study : An investigation into the efficacy of benzofuran derivatives against M. tuberculosis revealed that certain compounds exhibited low cytotoxicity towards mammalian cells while maintaining potent antimycobacterial activity, thereby suggesting a favorable therapeutic index .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-12-8-19-17(20-9-12)23-13-5-6-21(10-13)16(22)15-7-11-3-1-2-4-14(11)24-15/h1-4,7-9,13H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGANEDKLUJARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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